molecular formula C8H5Cl2NO B1342787 2-(2,3-Dichlorophenoxy)acetonitrile CAS No. 39960-01-5

2-(2,3-Dichlorophenoxy)acetonitrile

Cat. No. B1342787
CAS RN: 39960-01-5
M. Wt: 202.03 g/mol
InChI Key: YRPZBISRQJRUIL-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)acetonitrile is a chemical compound with the CAS Number: 39960-01-5. It has a molecular weight of 202.04 and is typically stored at room temperature . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of 2-(2,3-Dichlorophenoxy)acetonitrile and its derivatives involves the addition of aromatic amines . The target products were obtained in 58-72% yield . The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data .


Molecular Structure Analysis

The molecular formula of 2-(2,3-Dichlorophenoxy)acetonitrile is C8H5Cl2NO . The structure of the compound was confirmed through 1H and 13C NMR spectroscopy data .


Physical And Chemical Properties Analysis

2-(2,3-Dichlorophenoxy)acetonitrile is a powder that is stored at room temperature . It has a molecular weight of 202.04 .

Scientific Research Applications

Environmental Monitoring and Remediation

  • Detection and Analysis in Soil and Water: Rapid and efficient methods have been developed for detecting chlorophenoxy herbicides, like 2,4-D, in environmental samples. For instance, a modified Soxhlet apparatus using HPLC with UV detection has been applied for the determination of 2,4-D in soil samples, highlighting its utility in environmental monitoring and pollution assessment (Kashyap et al., 2005). Additionally, pressurized liquid extraction (PLE) with acetonitrile has been used for the recovery of chlorophenols in leather, showcasing a method for detecting biocides in industrial materials (Favaro et al., 2008).

Chemical Synthesis and Analysis

  • Synthesis of Bioactive Compounds: Research on the synthesis of derivatives of isatins and the evaluation of their antioxidant activity has leveraged compounds like 2-(2,3-Dichlorophenoxy)acetonitrile, illustrating the potential for creating new, biologically active molecules (Karami Hezarcheshmeh & Azizian, 2021).
  • Herbicide and Plant Growth Regulator Applications: New ionic liquids containing the (2,4-dichlorophenoxy)acetate anion have been synthesized and evaluated for their potential as herbicides and plant growth regulators. These compounds exhibited higher biological activity compared to conventional herbicides and regulators, demonstrating the versatility of chlorophenoxy derivatives in agricultural science (Pernak et al., 2013).

Photophysical and Electrochemical Studies

  • Photoelectrochemical Properties: The photoelectrochemical reductions of chlorophenols have been studied in acetonitrile solution, providing insights into green routes for dechlorination based on photons and electricity. This research suggests applications in environmental remediation and the development of green chemistry protocols (Davies et al., 2002).

Future Directions

The future directions for 2-(2,3-Dichlorophenoxy)acetonitrile research could involve further exploration of its potential as an anti-inflammatory agent, given its ability to selectively inhibit the COX-2 enzyme . Further studies could also focus on the synthesis of new derivatives of 2-(2,3-Dichlorophenoxy)acetonitrile .

properties

IUPAC Name

2-(2,3-dichlorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPZBISRQJRUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294975
Record name 2-(2,3-Dichlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichlorophenoxy)acetonitrile

CAS RN

39960-01-5
Record name 2-(2,3-Dichlorophenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39960-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dichlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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